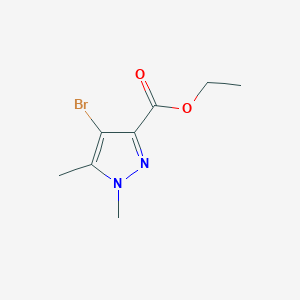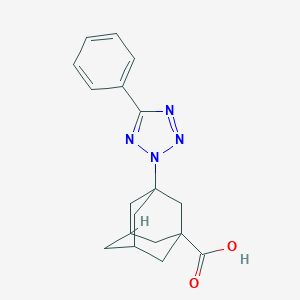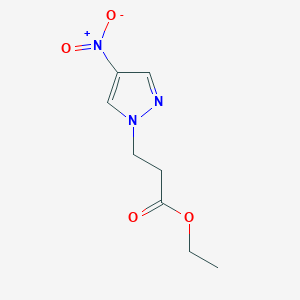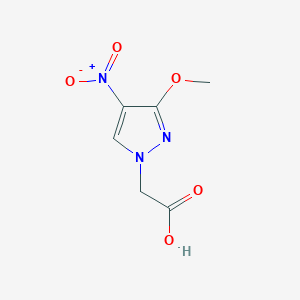![molecular formula C11H10F4O3 B507994 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid CAS No. 438466-00-3](/img/structure/B507994.png)
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 438466-00-31. Its molecular weight is 266.191. The IUPAC name for this compound is 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid”. However, similar compounds have been synthesized using various methods23.Molecular Structure Analysis
The InChI code for “3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid” is 1S/C11H10F4O3/c12-10(13)11(14,15)6-18-5-7-2-1-3-8(4-7)9(16)17/h1-4,10H,5-6H2,(H,16,17)1. This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid”. However, similar compounds have been involved in various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid” are not fully available. However, its molecular weight is 266.191.Aplicaciones Científicas De Investigación
Benzoic Acid and Its Derivatives in Gut Function Regulation
Studies have demonstrated that benzoic acid, a compound related to 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid, can influence gut functions positively by regulating enzyme activity, redox status, immunity, and microbiota in pigs and porcine intestinal epithelial cells. This suggests that benzoic acid derivatives might also exhibit similar regulatory effects on gut health, hinting at their potential applications in improving growth and health through gut function modulation (Mao et al., 2019).
Pharmacokinetic Analysis and Dietary Exposures
Another study focused on the pharmacokinetic analysis of benzoic acid across different species, including rats, guinea pigs, and humans. The research utilized physiologically-based pharmacokinetic (PBPK) models to understand metabolic and dosimetric variations, which could help in assessing dietary exposures to benzoic acid and its derivatives. This type of analysis could be relevant for evaluating the safety and regulatory standards for compounds like 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid in various applications (Hoffman & Hanneman, 2017).
Alternatives to Bisphenol A and Their Toxicity
Research on alternatives to bisphenol A (BPA), including benzoic acid derivatives, has been conducted to evaluate their carcinogenic, mutagenic, reproductive toxicity, and endocrine-disrupting properties. This review suggests that while some alternatives exhibit less toxicity, comprehensive evaluation including in vitro data is recommended to guide further testing. Such studies highlight the importance of understanding the biological effects of chemical substitutes, including benzoic acid derivatives, which may share structural similarities with 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid (den Braver-Sewradj et al., 2020).
Synthesis and Applications of Methyl-2-formyl Benzoate
The synthesis and applications of methyl-2-formyl benzoate, a bioactive precursor in organic synthesis with various pharmacological activities, were reviewed. This compound, being a benzoic acid derivative, serves as an excellent precursor for new bioactive molecules. The review discusses various synthetic routes and the importance of such compounds in the pharmaceutical industry, potentially paralleling the synthesis and application interests of 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid (Farooq & Ngaini, 2019).
Safety And Hazards
The safety information and hazards associated with “3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid” are not currently available1.
Direcciones Futuras
The future directions for “3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid” are not currently available.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
Propiedades
IUPAC Name |
3-(2,2,3,3-tetrafluoropropoxymethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O3/c12-10(13)11(14,15)6-18-5-7-2-1-3-8(4-7)9(16)17/h1-4,10H,5-6H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRKOQZRAZJBIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)COCC(C(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(3-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508019.png)


![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)

![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)



